molecular formula C12H22N4O8 B1683542 Zanamivir hydrate CAS No. 551942-41-7

Zanamivir hydrate

Cat. No. B1683542
CAS RN: 551942-41-7
M. Wt: 350.33 g/mol
InChI Key: OELRRAURPSTFEX-VCFRRRQNSA-N
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Description

Zanamivir hydrate is a neuraminidase inhibitor used worldwide for the treatment and prophylaxis of influenza caused by influenza A and B viruses .


Synthesis Analysis

The synthesis of Zanamivir hydrate involves the addition of 2,3-didehydro-4-amino-4-acetylneuraminic acid to a glass reactor, followed by the addition of water, sodium carbonate, and imidopyridine hydrochloride. The reaction is carried out for 6 hours at 40 °C. The water is then concentrated and isopropyl alcohol is added to precipitate a solid powder. The crude Zanamivir is then recrystallized from isopropanol-water to obtain a pharmaceutical grade of Zanamivir .


Molecular Structure Analysis

Zanamivir hydrate has a chemical formula of C12H22N4O8. Its exact mass is 350.14 and its molecular weight is 350.330 .


Chemical Reactions Analysis

Zanamivir hydrate is a potent competitive inhibitor of the neuraminidase glycoprotein, which is essential in the infective cycle of influenza A and B viruses .


Physical And Chemical Properties Analysis

Zanamivir hydrate appears as an off-white to white powder . Its chemical formula is C12H22N4O8 and it has a molecular weight of 350.33 .

Mechanism of Action

Target of Action

Zanamivir hydrate primarily targets the neuraminidase protein of the influenza virus . Neuraminidase is a key enzyme that allows the release of newly formed virus particles from the infected cells. By targeting this enzyme, zanamivir hydrate can effectively inhibit the spread of the virus within the host .

Mode of Action

Zanamivir hydrate acts as a neuraminidase inhibitor . It binds to the active site of the neuraminidase protein, thereby inhibiting its function . This inhibition prevents the cleavage of sialic acid, which is necessary for the release of progeny viruses from infected cells . As a result, the spread of the virus within the host is effectively contained .

Biochemical Pathways

The primary biochemical pathway affected by zanamivir hydrate is the viral replication cycle, specifically the release of progeny viruses from infected cells . By inhibiting neuraminidase, zanamivir hydrate prevents the release of new virus particles, thereby interrupting the viral replication cycle .

Pharmacokinetics

It is known that the bioavailability of orally administered zanamivir is low, with less than 10% of the drug being absorbed . The drug is negligibly metabolized and is primarily excreted unchanged in the urine . The elimination half-life of zanamivir is approximately 2.5 to 5.1 hours .

Result of Action

The primary result of zanamivir hydrate’s action is the reduction of influenza symptoms. By inhibiting the release of new virus particles, zanamivir hydrate can reduce the severity and duration of influenza symptoms . It is indicated for the treatment of uncomplicated acute illness due to influenza A and B virus in adults and pediatric patients 7 years and older who have been symptomatic for no more than 2 days .

Action Environment

The efficacy and stability of zanamivir hydrate can be influenced by various environmental factors. For instance, the presence of other medications can potentially interact with zanamivir hydrate and affect its efficacy . Additionally, the physiological state of the patient, such as the presence of renal impairment, can also impact the drug’s pharmacokinetics .

Safety and Hazards

Zanamivir hydrate may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided and personal protective equipment should be used. It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2/t5-,6+,8+,9+,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELRRAURPSTFEX-VCFRRRQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zanamivir hydrate

CAS RN

171094-50-1, 551942-41-7, 1260601-68-0
Record name D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-, hydrate (5:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171094-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zanamivir hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0551942417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZANAMIVIR MONOHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does zanamivir hydrate exert its antiviral effect against influenza?

A1: Zanamivir hydrate functions as a neuraminidase inhibitor, specifically targeting the neuraminidase enzyme crucial for influenza virus replication. [] This enzyme facilitates the release of newly formed virus particles from infected cells, enabling them to infect other cells. By inhibiting neuraminidase, zanamivir hydrate disrupts this release process, effectively hindering the spread of the virus within the body. []

Q2: Are there any in vitro studies demonstrating the efficacy of zanamivir hydrate against influenza virus replication?

A2: Yes, research has demonstrated the efficacy of zanamivir hydrate in inhibiting the replication of various influenza virus strains in cell cultures. One study investigated the synergistic antiviral activity of S-033188/S-033447, a novel influenza virus cap-dependent endonuclease inhibitor, when combined with neuraminidase inhibitors, including zanamivir hydrate. [] The results indicated that the combination of S-033447 and zanamivir hydrate synergistically inhibited the replication of the influenza A/H1N1 virus in Madin-Darby canine kidney cells. []

Q3: What is the evidence supporting the use of zanamivir hydrate in treating influenza infections?

A3: A study examining the effectiveness of influenza vaccination and laninamivir, a new neuraminidase inhibitor, included data on zanamivir hydrate as well. [] The research involved 4443 participants aged 3-97 years, diagnosed with influenza infection over four influenza seasons. The results showed that zanamivir hydrate, alongside other neuraminidase inhibitors like oseltamivir phosphate and laninamivir, demonstrated efficacy in treating influenza infections, with effectiveness observed in over 97% of the patients who received these treatments. []

Q4: What methods are commonly employed to determine the inhibitory effect of zanamivir hydrate on neuraminidase activity?

A5: A validated in vitro procedure utilizes 2’-4(methylumbelliferyl)α-D-N-acetylneuraminic acid (4MU-NANA) as a fluorogenic substrate to assess the inhibitory effects of potential neuraminidase inhibitors, including zanamivir hydrate. [] This method capitalizes on the neuraminidase-mediated cleavage of 4MU-NANA, which results in the release of fluorescent 4-methylumbelliferone. By measuring the fluorescence intensity, researchers can quantify the inhibitory effect of zanamivir hydrate on neuraminidase activity. [] The IC50 value for zanamivir hydrate using this method was determined to be 27 ± 3 nM. []

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